![molecular formula C13H21NO5 B12548868 2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B12548868.png)
2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-6-azaspiro[45]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.
Wissenschaftliche Forschungsanwendungen
2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: This compound shares a similar spiro structure but differs in the position and nature of functional groups.
2-Oxa-7-azaspiro[4.4]nonane: Another spiro compound with a different ring size and functional group arrangement.
2,8-Diazaspiro[4.5]decane: This compound contains two nitrogen atoms within the spiro structure, offering different chemical properties.
Uniqueness
2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H21NO5 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
tert-butyl 3-hydroxy-1-oxo-2-oxa-6-azaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-5-4-6-13(14)8-9(15)18-10(13)16/h9,15H,4-8H2,1-3H3 |
InChI-Schlüssel |
YXNLYOAYJBGACB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC12CC(OC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Naphthalen-1-yl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B12548785.png)
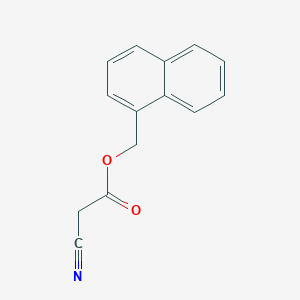

![[2-(Propane-1-sulfonyl)ethenyl]benzene](/img/structure/B12548803.png)
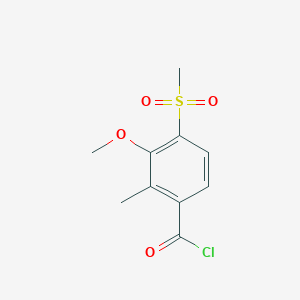

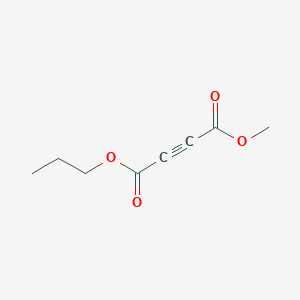

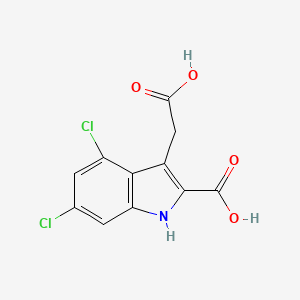
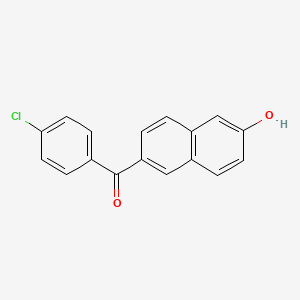



![N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline](/img/structure/B12548848.png)
